molecular formula C6H7ClFNO B1445935 O-(2-fluorophenyl)hydroxylamine hydrochloride CAS No. 1803567-23-8

O-(2-fluorophenyl)hydroxylamine hydrochloride

Cat. No.: B1445935
CAS No.: 1803567-23-8
M. Wt: 163.58 g/mol
InChI Key: OWNYAHMGBLLPOM-UHFFFAOYSA-N
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Description

O-(2-fluorophenyl)hydroxylamine hydrochloride (CAS 1803567-23-8) is a chemical compound with the molecular formula C 6 H 7 ClFNO and a molecular weight of 163.58 g/mol . It belongs to the class of substituted hydroxylamines, which are valuable building blocks in medicinal chemistry and organic synthesis. The core research value of this compound lies in its functional group, which can be incorporated into larger, more complex molecules. Recent scientific investigations highlight the role of the trisubstituted hydroxylamine moiety as an underutilized functional group in drug discovery. This moiety can serve as a bioisostere for common nitrogen heterocycles, such as morpholine, helping to fine-tune the properties of a potential drug candidate . Specifically, incorporating a trisubstituted hydroxylamine can attenuate basicity and modify lipophilicity, which may lead to reduced recognition by efflux transporters and improved blood-brain barrier penetration for central nervous system (CNS)-targeted therapies . This makes this compound a reagent of interest in designing novel kinase inhibitors, such as those targeting epidermal growth factor receptor (EGFR) in non-small cell lung cancer research . Researchers utilize this compound for the synthesis of various target molecules. The presence of the 2-fluorophenyl group and the hydroxylamine functionality makes it a versatile intermediate for constructing molecular scaffolds with potential biological activity. It is strictly for use in laboratory research settings. Safety Notice: This product is intended for research purposes only and is not for human, veterinary, or household use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

O-(2-fluorophenyl)hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO.ClH/c7-5-3-1-2-4-6(5)9-8;/h1-4H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNYAHMGBLLPOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)ON)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

  • Hydroxylamine hydrochloride or hydroxylamine sulfate as the nucleophile source.
  • 2-fluorophenyl halide (chloride or bromide) or a 2-fluorophenyl sulfonate derivative as the alkylating agent.
  • Base (e.g., sodium carbonate or sodium bicarbonate) to neutralize acid and facilitate reaction.
  • Organic solvents such as toluene, acetonitrile, or ethanol depending on solubility and reaction conditions.
  • Hydrochloric acid for salt formation.

Reaction Conditions

The preparation typically follows these steps:

  • Formation of Hydroximic Acid Ester Intermediate:
    Hydroxylamine salt is reacted with an activated 2-fluorophenyl derivative under cooled conditions (-20°C to 5°C) in a biphasic system (organic solvent and aqueous phase). The controlled addition rate and temperature prevent side reactions and decomposition.

  • O-Alkylation Step:
    The hydroximic acid ester intermediate undergoes O-alkylation using the 2-fluorophenyl halide in the presence of a base in a non-aqueous medium. This step is often performed in organic solvents sparingly miscible with water to facilitate phase separation and purification.

  • Hydrolysis and Salt Formation:
    The O-(2-fluorophenyl)hydroxylamine is hydrolyzed and treated with hydrochloric acid to form the stable hydrochloride salt. Hydrochloric acid is preferred due to its effectiveness and ease of removal of by-products.

  • Isolation and Purification:
    The final product is isolated by aqueous phase separation, solvent removal, and crystallization of the hydrochloride salt, yielding a stable solid suitable for storage and further use.

Reaction Scheme Summary

Step Reaction Description Conditions Notes
1 Hydroxylamine salt + 2-fluorophenyl halide → Hydroximic acid ester intermediate -20°C to 5°C, biphasic system, controlled addition Prevents side reactions
2 O-Alkylation of intermediate Non-aqueous organic solvent, base present Use of toluene, acetonitrile, or ethanol
3 Hydrolysis and acid treatment Dilute HCl, room temperature Formation of hydrochloride salt
4 Isolation Phase separation, crystallization Purification of hydrochloride salt

Research Findings and Optimization Notes

  • Temperature Control: Low temperature during addition and reaction minimizes decomposition of hydroxylamine derivatives and side reactions.
  • Solvent Choice: Organic solvents sparingly miscible with water (e.g., toluene) facilitate phase separation and improve yield.
  • Base Selection: Carbonates or bicarbonates neutralize acid generated and maintain reaction pH.
  • Acid Hydrolysis: Hydrochloric acid is preferred for hydrolysis and salt formation due to its strong acidity and ease of handling.
  • Yield and Purity: The process yields high-purity this compound suitable for pharmaceutical applications.

Comparative Data Table: Alkylation Agents and Yields (Representative Data)

Alkylating Agent Solvent System Base Used Temperature (°C) Yield (%) Notes
2-Fluorophenyl chloride Toluene/water biphasic NaHCO3 -3 to +5 75-85 Controlled addition critical
2-Fluorophenyl bromide Acetonitrile/water Na2CO3 -20 to -5 70-80 Slightly more reactive
2-Fluorophenyl tosylate Ethanol/toluene NaHCO3 0 to 5 65-75 Requires longer reaction time

Scientific Research Applications

Medicinal Chemistry Applications

Inhibition of Enzymes
One significant application of O-(2-fluorophenyl)hydroxylamine hydrochloride is its role as an inhibitor of enzymes involved in critical biological pathways. For instance, hydroxylamines have been studied for their ability to inhibit indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in immune suppression and cancer progression. Research indicates that derivatives of hydroxylamines can exhibit sub-micromolar inhibition of IDO1, making them promising candidates in cancer therapy .

Case Study : A study evaluated various hydroxylamine derivatives, including those with halogen substitutions. The results demonstrated that compounds with fluorine substitutions at specific positions on the aromatic ring significantly enhanced inhibitory potency against IDO1. Notably, O-benzylhydroxylamine showed nanomolar activity in cell-based assays, suggesting that similar fluorinated derivatives may also exhibit potent biological activity .

Pharmacokinetics and Bioavailability

Brain Penetration
Recent research has focused on the pharmacokinetic properties of hydroxylamine-based compounds, particularly their ability to penetrate the blood-brain barrier (BBB). This compound has been identified as a candidate for developing brain-penetrant drugs targeting conditions like glioblastoma .

Case Study : In studies involving modified hydroxylamines, compounds exhibiting ortho-fluorine substitutions demonstrated enhanced permeability and reduced efflux ratios in cellular assays designed to mimic the BBB. This indicates that this compound could be optimized for improved brain bioavailability, which is crucial for treating central nervous system disorders .

Synthesis and Derivative Development

General Synthesis Methodologies
The synthesis of this compound typically involves the reaction of appropriate aromatic compounds with hydroxylamine under controlled conditions. The introduction of fluorine at the ortho position can be achieved through various synthetic routes that enhance the compound's stability and reactivity .

Synthesis Step Description
Starting Material Aromatic compound (e.g., 2-fluoroaniline)
Reagents Used Hydroxylamine hydrochloride, catalysts
Reaction Conditions Temperature control, solvent choice (e.g., THF)
Final Product This compound

Potential Therapeutic Applications

Cancer Therapy
The potential use of this compound in cancer therapy is particularly noteworthy. Its ability to inhibit enzymes like IDO1 positions it as a candidate for combination therapies aimed at enhancing immune responses against tumors .

Case Study : In a series of experiments assessing the cytotoxicity and efficacy of hydroxylamines against various cancer cell lines, compounds similar to O-(2-fluorophenyl)hydroxylamine demonstrated significant reductions in cell viability at low concentrations, underscoring their therapeutic potential .

Mechanism of Action

The mechanism of action of O-(2-fluorophenyl)hydroxylamine hydrochloride involves its ability to act as a nucleophile and participate in various chemical reactions. The hydroxylamine group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of new chemical entities. This property makes it useful in synthetic chemistry and biochemical studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs and their properties:

Compound Name Substituent/Group Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Notes
O-(2-Fluorophenyl)hydroxylamine hydrochloride 2-Fluorobenzyl C₇H₇FNO·HCl ~179.6 175–215 (estimated) Derivatization agent (inferred)
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl Pentafluorobenzyl C₇H₄F₅NO·HCl 249.56 215 Derivatization of carbonyls in GC-ECD
O-(2-Chloro-4-fluorophenyl)methyl-hydroxylamine HCl 2-Chloro-4-fluorobenzyl C₇H₆ClFNO·HCl 227.06 182–184 Intermediate in drug synthesis
O-(2-Fluoroethyl)hydroxylamine hydrochloride 2-Fluoroethyl C₂H₇FNO·HCl 127.54 Not reported Potential biochemical research
O-(2,2,2-Trifluoroethyl)hydroxylamine HCl 2,2,2-Trifluoroethyl C₂H₅F₃NO·HCl 163.52 Not reported Specialty chemical synthesis

Key Comparative Insights

Electronic and Steric Effects
  • Fluorine Substitution : The position and number of fluorine atoms significantly influence reactivity. For example, the pentafluorobenzyl group in O-(2,3,4,5,6-PFBHA)HCl enhances electron-withdrawing effects, making it ideal for stabilizing carbonyl derivatives in GC-ECD analysis . In contrast, the single fluorine in O-(2-fluorophenyl)hydroxylamine HCl may offer moderate reactivity suitable for less demanding derivatization.
  • Chlorine vs. Fluorine : The 2-chloro-4-fluoro analog exhibits higher molecular weight and melting point due to chlorine’s greater atomic mass and polarizability compared to fluorine.

Research Findings and Trends

  • Derivatization Efficiency: Studies show that pentafluorobenzyl derivatives achieve detection limits as low as ppt levels in GC-ECD , outperforming non-fluorinated analogs. The 2-fluorophenyl variant’s derivatization efficiency remains unquantified but is hypothesized to be lower due to fewer electron-withdrawing groups.
  • Thermal Stability: Higher fluorine content correlates with increased thermal stability. O-(pentafluorobenzyl)hydroxylamine HCl remains stable at GC operating temperatures (200–300°C) , whereas mono-fluorinated analogs may decompose at lower temperatures.

Biological Activity

O-(2-Fluorophenyl)hydroxylamine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.

  • Molecular Formula : C7H8ClFNO
  • Molar Mass : 169.60 g/mol
  • CAS Number : 1803567-23-8

This compound functions primarily as an inhibitor of various enzymes and receptors involved in cancer progression. Its hydroxylamine functional group is critical for its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study focusing on the compound's derivatives revealed that certain hydroxylamine-based compounds showed potent inhibition of indoleamine 2,3-dioxygenase-1 (IDO1), a target in cancer therapy . The compound demonstrated nanomolar-level potency in cell-based assays, highlighting its potential as an antitumor agent.

CompoundIC50 (nM)Target
This compound< 100IDO1
O-benzylhydroxylamine< 10IDO1

Cytotoxicity Studies

Cytotoxicity studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, derivatives of hydroxylamines were tested against human leukemia and breast cancer cell lines, demonstrating greater cytotoxic effects than traditional chemotherapeutics like doxorubicin .

Case Studies

  • IDO1 Inhibition : A study evaluated the inhibition of IDO1 by various hydroxylamines, including O-(2-fluorophenyl) derivatives. The results indicated that these compounds could effectively reduce tumor growth in models of cancer characterized by immune suppression .
  • Brain Penetration : Another research project investigated the ability of hydroxylamine-based compounds to penetrate the blood-brain barrier (BBB). The findings suggested that modifications to the hydroxylamine structure could enhance permeability and reduce efflux ratios, making them promising candidates for treating brain tumors .

Safety and Toxicology

Despite its promising biological activity, safety assessments are crucial. The Ames fluctuation assay indicated that this compound did not exhibit mutagenic or genotoxic properties under the tested conditions . This suggests a favorable safety profile for further development.

Chemical Reactions Analysis

Nucleophilic Addition to Carbonyl Compounds

O-(2-fluorophenyl)hydroxylamine hydrochloride acts as a nucleophile, reacting with aldehydes and ketones to form stable oxime derivatives. The fluorine atom enhances reactivity by polarizing the hydroxylamine group .

Carbonyl Compound Product Conditions Yield Reference
AcetoneAcetone oxime derivativeEtOH, RT, 2 hr85%
BenzaldehydeBenzaldehyde oxime derivativeH₂O/MeOH, reflux, 4 hr78%
CyclohexanoneCyclohexanone oximeTHF, 50°C, 6 hr92%

Mechanism :
The hydroxylamine group attacks the carbonyl carbon, forming a tetrahedral intermediate that dehydrates to yield the oxime :

RC O+HONH O 2 FC H CH RC N O 2 FC H CH +H O\text{RC O}+\text{HONH O 2 FC H CH }\rightarrow \text{RC N O 2 FC H CH }+\text{H O}

Cyclization Reactions

The compound participates in intramolecular cyclization to form heterocycles like isoxazolines, driven by the fluorine atom’s electronic effects .

Reaction Type Product Conditions Catalyst Reference
Thermal cyclization5-Fluoro-2-isoxazolineToluene, 110°C, 12 hrNone
Acid-catalyzedIsoxazolol derivativeHCl, H₂O, RTHCl

Example :
Under acidic conditions, the hydroxylamine group reacts with adjacent carbonyl groups to form isoxazolols :

HONH O 2 FC H CH HClIsoxazolol derivative\text{HONH O 2 FC H CH }\xrightarrow{\text{HCl}}\text{Isoxazolol derivative}

Oxidation and Redox Reactions

The hydroxylamine moiety undergoes oxidation to nitroso derivatives or serves as a reducing agent .

Reagent Product Conditions Observations Reference
KMnO₄ (acidic)Nitroso compoundH₂SO₄, 0°C, 1 hrRapid oxidation
Fe³⁺NH₃ + byproductsAqueous, RTRedox decomposition

Mechanism :
Oxidation involves two-electron transfer, forming a nitroso intermediate:

HONH O 2 FC H CH OxidantO NO 2 FC H CH \text{HONH O 2 FC H CH }\xrightarrow{\text{Oxidant}}\text{O NO 2 FC H CH }

Metal Chelation

The hydroxylamine group binds transition metals, forming complexes used in catalysis or analytical chemistry .

Metal Ion Complex Structure Application Reference
Cu²⁺Square-planar complexRedox catalysis
Fe³⁺Octahedral coordinationSpectrophotometric analysis

Example :
Coordination with Cu²⁺ enhances catalytic activity in hydroxylation reactions:

Cu +2HONH O 2 FC H CH [Cu HONH O 2 FC H CH ]2+\text{Cu }+2\text{HONH O 2 FC H CH }\rightarrow [\text{Cu HONH O 2 FC H CH }]^{2+}

Condensation with Imines

The compound reacts with imines to form hydrazine derivatives, useful in pharmaceutical synthesis .

Imine Product Conditions Yield Reference
BenzylideneanilineN-substituted hydrazineEtOH, reflux, 3 hr70%

Stability and Decomposition

The compound decomposes under acidic or oxidative conditions, releasing ammonia and fluorinated byproducts .

Key Factors :

  • pH Sensitivity : Stable in neutral conditions but decomposes at pH < 4 or > 9 .

  • Thermal Stability : Decomposes above 180°C, forming volatile fluorinated compounds .

Comparative Reactivity

The fluorine substituent at the ortho position enhances nucleophilicity compared to non-fluorinated analogs:

Compound Reactivity (k, M⁻¹s⁻¹) Reference
O-(2-Fluorophenyl)hydroxylamine1.2 × 10⁻³
O-(Phenyl)hydroxylamine8.5 × 10⁻⁴

Q & A

Q. What are the standard synthetic routes for O-(2-fluorophenyl)hydroxylamine hydrochloride, and how can reaction conditions be optimized?

A common method involves reacting 2-fluorophenylmethyl chloride with hydroxylamine hydrochloride in the presence of a base (e.g., NaOH) under mild conditions (room temperature, 6–12 hours). This approach is adapted from analogous syntheses of hydroxylamine derivatives, where steric and electronic effects of substituents influence yields . Key optimization steps include:

  • Temperature control : Elevated temperatures may lead to hydrolysis of the hydroxylamine product.
  • Base selection : Sodium hydroxide or potassium carbonate are preferred for deprotonation without side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
Parameter Optimal Condition
Temperature20–25°C
Reaction Time8–10 hours
SolventDimethylformamide (DMF)
Yield Range60–75% (based on analogs)

Q. How can researchers ensure the stability and purity of this compound during storage?

This compound is hygroscopic and prone to oxidation. Methodological recommendations include:

  • Storage : In airtight containers under inert gas (argon or nitrogen) at –20°C to prevent decomposition.
  • Purity assessment : Use HPLC with UV detection (λ = 254 nm) and a C18 column. Mobile phase: 70% acetonitrile/30% water with 0.1% trifluoroacetic acid .
  • Stability testing : Monitor via periodic NMR (disappearance of NH₂OH peaks at δ 5.2–5.5 ppm indicates degradation) .

Advanced Research Questions

Q. How does this compound perform as a derivatizing agent for carbonyl compound analysis in metabolomics?

This compound reacts with carbonyl groups to form stable oxime derivatives, enhancing detection sensitivity in GC-MS or LC-MS. Key methodological considerations:

  • Derivatization protocol : Incubate with carbonyl-containing analytes (e.g., aldehydes) in acidic buffer (pH 3–4) at 60°C for 30 minutes. The electron-withdrawing fluorine substituent improves derivative stability .
  • Interference mitigation : Use deuterated internal standards (e.g., d₂-labeled analogs) to correct for matrix effects .

Q. What experimental strategies address discrepancies in redox reactions involving this compound?

Contradictions in reduction efficiency (e.g., incomplete Fe³⁺→Fe²⁺ conversion) may arise from competing side reactions or steric hindrance. Solutions include:

  • Alternative reductants : Substitute with ascorbic acid in systems where hydroxylamine derivatives show poor kinetics, as demonstrated in iron-rich matrices .
  • Chelating agents : Add EDTA to sequester metal ions that catalyze hydroxylamine decomposition .

Q. How can researchers optimize reaction workup to isolate this compound from by-products?

  • Extraction : Partition the crude product between ethyl acetate and 1M HCl. The hydrochloride salt partitions into the aqueous layer, while organic by-products remain in the organic phase.
  • Recrystallization : Use ethanol/water (3:1 v/v) to achieve >95% purity. Monitor crystal formation via polarized light microscopy to avoid polymorphic inconsistencies .

Data Contradiction Analysis

Q. Why might NMR spectra of this compound show unexpected peaks, and how can this be resolved?

Observed anomalies (e.g., multiplets near δ 7.0–7.5 ppm) often stem from:

  • Incomplete purification : Residual 2-fluorophenylmethyl chloride (δ 4.5–5.0 ppm for CH₂Cl). Re-extract with hexane to remove hydrophobic impurities.
  • Tautomerism : Hydroxylamine can exist as NH₂OH or NHOH tautomers, causing split peaks. Use D₂O exchange to confirm NH protons .

Methodological Recommendations for Complex Matrices

Q. What protocols validate the use of this compound in detecting reactive oxygen species (ROS) in cellular assays?

  • Derivatization in situ : Add 10 mM compound to cell lysates, incubate at 37°C for 20 minutes, and quantify ROS-adducts via LC-MS/MS (MRM transitions: m/z 230→184 for the derivative) .
  • Positive controls : Use H₂O₂ or menadione to induce ROS and validate assay sensitivity.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-(2-fluorophenyl)hydroxylamine hydrochloride
Reactant of Route 2
O-(2-fluorophenyl)hydroxylamine hydrochloride

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